![molecular formula C8H13N5O7S B040919 Ribavirin 5'-sulfamate CAS No. 120615-22-7](/img/structure/B40919.png)
Ribavirin 5'-sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribavirin 5'-sulfamate, also known as this compound, is a useful research compound. Its molecular formula is C8H13N5O7S and its molecular weight is 323.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Ribavirin 5'-sulfamate exhibits potent antiviral activity against several viruses, notably the Semliki Forest virus. In studies, it demonstrated a 50% inhibition of viral cytopathology at a concentration of 10 µM, whereas ribavirin alone was ineffective at concentrations below 1 mM. The compound's mechanism involves inhibiting the synthesis of viral RNA and proteins by blocking the formation of viral RNA polymerase protein in infected cells .
Table 1: Antiviral Efficacy of this compound
Virus | IC50 (µM) | Mechanism of Action |
---|---|---|
Semliki Forest Virus | 10 | Inhibits viral RNA polymerase protein synthesis |
Hepatitis C Virus (HCV) | Varies | Inhibits viral mRNA polymerase; induces mutagenesis |
Respiratory Syncytial Virus (RSV) | Not specified | Blocks nucleic acid synthesis |
Therapeutic Applications
Ribavirin has been widely used in combination therapies for chronic Hepatitis C virus (HCV) infections. It enhances the efficacy of other antiviral agents and improves sustained virologic response (SVR) rates in patients. For instance, combining ribavirin with Daclatasvir and Sofosbuvir has shown significant improvements in SVR rates across various HCV genotypes .
Case Study: Combination Therapy in HCV Treatment
- Patient Group : HCV genotype 1a and 4
- Treatment Regimen : Ribavirin + Technivie
- Results : SVR increased from 90% to 97% in genotype 1a patients and from 90.9% to 100% in genotype 4 patients after 12 weeks of therapy.
Research on Mycoviruses
Recent studies have explored the use of ribavirin for eliminating RNA mycoviruses from fungal species. For instance, ribavirin successfully removed certain dsRNA viruses from Tolypocladium cylindrosporum, achieving a removal efficiency of over 60%. However, its effectiveness varies depending on the fungal strain and the specific virus involved .
Table 2: Efficacy of Ribavirin Against Mycoviruses
Fungal Species | Virus Type | Removal Efficiency (%) |
---|---|---|
Tolypocladium cylindrosporum | dsRNA (Totiviridae) | 100 |
Fusarium spp. | ssRNA (Fusariviridae) | <10 |
Pharmacokinetics and Safety Profile
Ribavirin is administered via various routes, including inhalation for treating severe RSV infections in infants. Its safety profile indicates contraindications during pregnancy due to potential fetal abnormalities . Monitoring blood levels during treatment is crucial to avoid toxicity.
Eigenschaften
CAS-Nummer |
120615-22-7 |
---|---|
Molekularformel |
C8H13N5O7S |
Molekulargewicht |
323.29 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C8H13N5O7S/c9-6(16)7-11-2-13(12-7)8-5(15)4(14)3(20-8)1-19-21(10,17)18/h2-5,8,14-15H,1H2,(H2,9,16)(H2,10,17,18)/t3-,4-,5-,8-/m1/s1 |
InChI-Schlüssel |
XNONLXYJUOPNLN-AFCXAGJDSA-N |
SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=O)N |
Isomerische SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)COS(=O)(=O)N)O)O)C(=O)N |
Kanonische SMILES |
C1=NC(=NN1C2C(C(C(O2)COS(=O)(=O)N)O)O)C(=O)N |
Key on ui other cas no. |
120615-22-7 |
Synonyme |
1-(5'-O-sulfamoyl-beta-ribofuranosyl)-(1,2,4)triazole-3-carboxamide 5'-O-sulfamoyl-1-ribofuranosyl-1,2,4-triazole-3-carboxamide ribavirin 5'-sulfamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.